1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone
Description
1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone is a synthetic compound with significant potential in various scientific fields. This molecule has unique structural features, including a fluoro-substituted biphenyl unit and a pyrazolyl group, which contribute to its distinctive chemical and biological properties.
Properties
IUPAC Name |
1-[3-[1-(3-fluoro-4-phenylphenoxy)ethyl]pyrazol-1-yl]pentan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN2O2/c1-3-4-10-22(26)25-14-13-21(24-25)16(2)27-18-11-12-19(20(23)15-18)17-8-6-5-7-9-17/h5-9,11-16H,3-4,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DOELRHYKRLRSOB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1C=CC(=N1)C(C)OC2=CC(=C(C=C2)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-{1-[(2-fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone typically involves multi-step organic reactions. Starting with the fluoro-substituted biphenyl, a sequence of reactions including nucleophilic substitution, pyrazole ring formation, and carbonyl incorporation can yield the final product. Careful control of reaction conditions such as temperature, solvents, and catalysts is crucial to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable processes optimized for efficiency and cost-effectiveness. Methods such as continuous flow synthesis and automated batch reactors could be employed to produce the compound in larger quantities. The purification steps may include crystallization, distillation, and chromatographic techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of corresponding oxides or ketones.
Reduction: Reduction reactions could convert ketone groups into alcohols.
Substitution: The presence of reactive sites allows for nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Reagents such as potassium permanganate for oxidation, sodium borohydride for reduction, and halogenated compounds for substitution are commonly used. Reaction conditions like temperature, pH, and solvent choice are tailored to achieve the desired transformations efficiently.
Major Products
The major products formed from these reactions vary depending on the specific reagents and conditions used. For example, oxidation might produce carboxylic acids, while reduction could yield alcohols. Substitution reactions might introduce new functional groups, enhancing the molecule's chemical diversity.
Scientific Research Applications
1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone finds applications in several scientific research areas:
Biology: This compound could serve as a tool for studying biochemical pathways and molecular interactions, particularly those involving fluoro-substituted aromatic rings and pyrazole derivatives.
Medicine: Potential pharmaceutical applications include investigating its effects on specific biological targets, leading to the development of new therapeutic agents.
Industry: Its unique properties might make it suitable for use in specialized materials or as a catalyst in organic reactions.
Mechanism of Action
The mechanism by which 1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone exerts its effects depends on its interaction with molecular targets. The fluoro-substituted biphenyl moiety could interact with hydrophobic pockets in proteins, while the pyrazole ring might participate in hydrogen bonding or metal coordination. These interactions can modulate biological pathways, influencing processes such as enzyme activity, signal transduction, and gene expression.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include those with biphenyl structures or pyrazole rings, such as:
1-(4-Fluorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one
1-(4-Chlorophenyl)-3-(2,4-dichlorophenyl)prop-2-en-1-one
1-(3-Fluorophenyl)-3-(4-methylphenyl)prop-2-en-1-one
Uniqueness
Compared to these compounds, 1-(3-{1-[(2-Fluoro[1,1'-biphenyl]-4-yl)oxy]ethyl}-1H-pyrazol-1-yl)-1-pentanone stands out due to the combination of its fluoro-substituted biphenyl and pyrazole moieties, offering distinct chemical reactivity and potential biological activity. This uniqueness makes it an attractive candidate for further research and application development.
And there you have it—a deep dive into the intricate world of this compound! Hope that sparks some interesting thoughts.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
